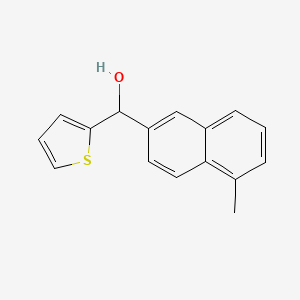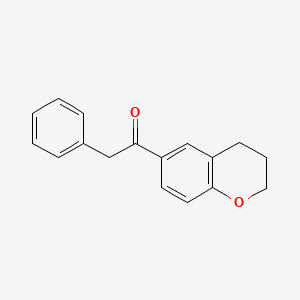
1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chroman-6-yl)-2-phenylethanone is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 1-(Chroman-6-yl)-2-phenylethanone can be achieved through several methods. One common synthetic route involves the condensation of 2-hydroxyacetophenone with cyclic alkanones under microwave irradiation. This method provides good yields and is efficient in terms of reaction time and conditions . The reaction typically involves the use of ethanol as a solvent and pyrrolidine as a catalyst .
In an industrial setting, the production of 1-(Chroman-6-yl)-2-phenylethanone may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
1-(Chroman-6-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride results in alcohols .
Scientific Research Applications
1-(Chroman-6-yl)-2-phenylethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has indicated potential applications in the development of new therapeutic agents. Its biological activities make it a candidate for drug discovery and development.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Chroman-6-yl)-2-phenylethanone involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It also exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators and enzymes .
Comparison with Similar Compounds
1-(Chroman-6-yl)-2-phenylethanone can be compared with other chroman derivatives, such as:
2,2-Dimethyl-4-oxo-8-(2-oxopropyl)-chroman-6-yl-acetate: This compound has similar antioxidant and anti-inflammatory properties but differs in its structural features and specific biological activities.
1-(7-Hydroxy-2,2-dimethyl-chroman-6-yl)-ethanone: Another chroman derivative with notable biological activities, including anti-HIV and antiarrhythmic effects.
The uniqueness of 1-(Chroman-6-yl)-2-phenylethanone lies in its specific combination of the chroman ring and phenylethanone moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
101019-06-1 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-6-yl)-2-phenylethanone |
InChI |
InChI=1S/C17H16O2/c18-16(11-13-5-2-1-3-6-13)14-8-9-17-15(12-14)7-4-10-19-17/h1-3,5-6,8-9,12H,4,7,10-11H2 |
InChI Key |
ADCZFYKRNHMQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)CC3=CC=CC=C3)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


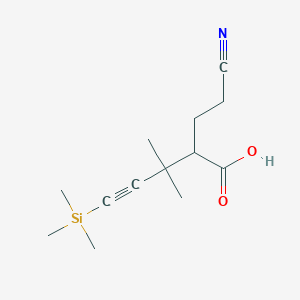

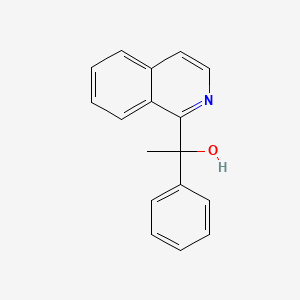

![4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine](/img/structure/B11863670.png)
![6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B11863681.png)

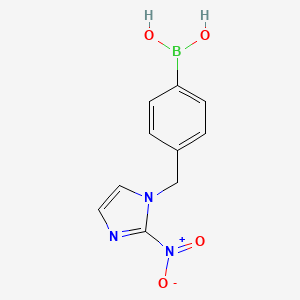

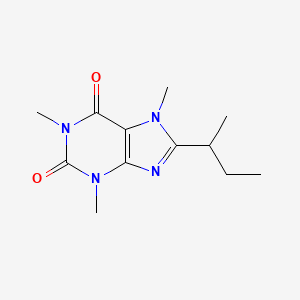


![Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B11863737.png)
